molecular formula C10H15N3O4 B118692 5-Methyl-2'-deoxycytidine CAS No. 838-07-3

5-Methyl-2'-deoxycytidine

Cat. No. B118692
CAS RN: 838-07-3
M. Wt: 241.24 g/mol
InChI Key: LUCHPKXVUGJYGU-XLPZGREQSA-N
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Description

5-Methyl-2’-deoxycytidine is a pyrimidine nucleoside that can signal de novo DNA methylation when incorporated into single-stranded DNA . It is used in epigenetics research to investigate the dynamics of DNA methylation patterns in the control of gene expression .


Molecular Structure Analysis

The molecular formula of 5-Methyl-2’-deoxycytidine is C10H15N3O4 . Its molecular weight is 241.24 . The exact mass is 241.11 .


Chemical Reactions Analysis

5-Methyl-2’-deoxycytidine can act in cis to signal de novo DNA methylation when incorporated into single-stranded DNA . It has been used in epigenetics research to investigate the dynamics of DNA methylation patterns in the control of gene expression . Oxidation products of 5-Methyl-2’-deoxycytidine have been detected in DNA .


Physical And Chemical Properties Analysis

5-Methyl-2’-deoxycytidine is a white powder . It has a vapor pressure of 8.85E-12mmHg at 25 °C (lit.) . Its optical rotation is [α]25/D +63°, c = 1 in 1 M NaOH (lit.) . The refractive index is 1.694 (lit.) . It is soluble in 1 N NaOH .

Scientific Research Applications

Gene Expression Reactivation

5-Methyl-2'-deoxycytidine is employed in reactivating genes that have been silenced due to DNA methylation. This approach is particularly significant in addressing conditions such as beta-thalassemia, where fetal globin expression is enhanced following administration of hypomethylating drugs like 5-aza-2'-deoxycytidine, a cytosine analog of 5-Methyl-2'-deoxycytidine (Jackson-Grusby et al., 1997). Additionally, the silencing of tumor suppressor genes in cancer cells due to aberrant DNA methylation can potentially be reversed using similar treatments (Jüttermann, Li, & Jaenisch, 1994).

DNA Methylation Quantification

The compound has been used in the development of methodologies for quantifying DNA methylation. A specific radioimmunoassay for 5-Methyl-2'-deoxycytidine was established, which can quantify calf thymus DNA methylation at nanomolar levels of total DNA (Vilpo, Rasi, & Vilpo, 1984). This advancement in measurement techniques is crucial for understanding the role of DNA methylation in various biological processes and diseases.

Pharmacokinetic and Pharmacodynamic Analysis

In the context of cancer therapy, 5-Methyl-2'-deoxycytidine has been analyzed for its pharmacokinetic and pharmacodynamic properties. Studies have been conducted to understand the concentrations and exposure times required to eradicate cancer stem cells and to develop effective dose schedules for cancer treatment (Karahoca & Momparler, 2013).

Role in Cancer Cell Toxicity

Research has also focused on understanding the role of 5-Methyl-2'-deoxycytidine in inducing cytotoxicity in cancer cells. For instance, its cytotoxicity has been attributed to mechanisms like reactivation of growth suppressor genes and the formation of covalent adducts between DNA methyltransferase and 5-aza-2'-deoxycytidine-substituted DNA, leading to steric inhibition of DNA function in human breast cancer cells (Ferguson et al., 1997).

Assessment of Genomic DNA Methylation

Advanced methods for assessing genomic DNA methylation using techniques like liquid chromatography/electrospray ionization mass spectrometry (LC/ESI-MS) have been developed, utilizing 5-Methyl-2'-deoxycytidine as a critical component (Friso, Choi, Dolnikowski, & Selhub, 2002; Song et al., 2005).

Implications in Leukemia Therapy

In the field of leukemia research, 5-Methyl-2'-deoxycytidine's impact on DNA methylation and its therapeutic potential have been explored. Studies have shown that its administration can lead to significant inhibition of DNA methylation in leukemic cells, suggesting its utility in leukemia therapy (Momparler, Bouchard, Onetto, & Rivard, 1984; Yang et al., 2006).

Analysis of DNA Oxidation Processes

5-Methyl-2'-deoxycytidine has been a subject in studies focusing on DNA oxidation processes. Its photochemical production and the identification of oxidation products contribute to understanding the role of methylated cytidine in DNA damage and active demethylation processes (Bucher, Pilles, Pfaffeneder, Carell, & Zinth, 2014).

Safety And Hazards

5-Methyl-2’-deoxycytidine is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Relevant Papers

  • “Detection of Oxidation Products of 5-Methyl-2′-Deoxycytidine in Arabidopsis DNA” discusses the role of 5-Methyl-2’-deoxycytidine in plant development and adaptation to environmental stress .
  • “Template Properties of 5-Methyl-2’-deoxycytidine and 5-Hydroxymethyl-2’-deoxycytidine in Reactions with Human Translesion and Reparative DNA Polymerases” discusses the accuracy of copying mC and hmC by human DNA polymerases .
  • “5-Methyl-2’-deoxycytidine” provides a general overview of 5-Methyl-2’-deoxycytidine .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCHPKXVUGJYGU-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401003853
Record name 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401003853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2'-deoxycytidine

CAS RN

838-07-3
Record name 5-Methyl-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=838-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyldeoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-4-imino-5-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-deoxy-5-methylcytidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHYLDEOXYCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B200GV71QM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,450
Citations
JJ Fox, D Van Praag, I Wempen, IL Doerr… - Journal of the …, 1959 - ACS Publications
… , 5-methyl-2'-deoxycytidine, from thymidine. Similarly, 5-methylcytidine and cytidine were … -(3-Z)-ribofuranosyl) -5methylcytosine (Va), (also referred to as 5-methyl2'-deoxycytidine or …
Number of citations: 326 pubs.acs.org
AA Magaña, K Wrobel, YA Caudillo, S Zaina… - Analytical …, 2008 - Elsevier
… , where C is 5-methyl-2′-deoxycytidine) was obtained from Integrated DNA Technologies (Coralville, IA, USA). The oligodeoxynucleotide digest contained 5-methyl-2′-deoxycytidine, …
Number of citations: 61 www.sciencedirect.com
M Giel-Pietraszuk, M Insińska-Rak… - Acta Biochimica …, 2015 - ojs.ptbioch.edu.pl
… for quantification of 5-methyl-2'deoxycytidine (m (5) C) in the DNA. The technique is based on conversion of m (5) C into fluorescent 3, N (4)-etheno-5-methyl-2'deoxycytidine (εm (5) C) …
Number of citations: 2 ojs.ptbioch.edu.pl
S Liu, TL Dunwell, GP Pfeifer, JM Dunwell, I Ullah… - PLoS …, 2013 - journals.plos.org
Epigenetic regulations play important roles in plant development and adaptation to environmental stress. Recent studies from mammalian systems have demonstrated the involvement …
Number of citations: 33 journals.plos.org
C Guo, C Xie, Q Chen, X Cao, M Guo, S Zheng… - Analytica chimica …, 2018 - Elsevier
5-Methyl-2′-deoxycytidine (5-mdC), 5-hydroxymethyl-2′-deoxycytidine (5-hmdC), 5-methylcytidine (5-mrC) and 5-hydroxymethylcytidine (5-hmrC) are epigenetic marks of DNA and …
Number of citations: 40 www.sciencedirect.com
J Sandhu, B Kaur, C Armstrong, CJ Talbot… - … of Chromatography B, 2009 - Elsevier
… The methylation of the C-5 position of cytosine in genomic DNA resulting in the formation of 5-methyl-2′-deoxycytidine (5-MedC) attracts major research interest from all areas of the …
Number of citations: 47 www.sciencedirect.com
JK Christman, G Sheikhnejad… - Proceedings of the …, 1995 - National Acad Sciences
Methylation of cytosine residues in DNA plays an important role in regulating gene expression during vertebrate embryonic development. Conversely, disruption of normal patterns of …
Number of citations: 113 www.pnas.org
MF Fraga, E Uriol, LB Diego, M Berdasco… - …, 2002 - Wiley Online Library
… In this paper, we describe a new method, which allows total DNA methylation degree to be measured through the quantification of 5-methyl 2’-deoxycytidine by HPCE. Nucleosides are …
C Bienvenu, JR Wagner, J Cadet - Journal of the American …, 1996 - ACS Publications
… solution containing 5-methyl-2‘-deoxycytidine and menadione … photosensitized oxidation of 5-methyl-2‘-deoxycytidine has not … formation of the 5-methyl-2‘-deoxycytidine radical cation. …
Number of citations: 94 pubs.acs.org
CG Zambonin, A Aresta, F Palmisano… - … of pharmaceutical and …, 1999 - Elsevier
A simple reversed-phase liquid chromatographic (LC) method for the determination of urinary 5-methyl-2′-deoxycytidine (m 5 dCyd), recently claimed (on the basis of an imuno-…
Number of citations: 32 www.sciencedirect.com

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